molecular formula C12H21NO5 B066477 (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline CAS No. 174060-99-2

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline

Cat. No. B066477
CAS RN: 174060-99-2
M. Wt: 259.3 g/mol
InChI Key: KHLBNVGMWMAGJM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline is a significant compound in organic chemistry and pharmaceutical research, often used as an intermediate in the synthesis of peptide drugs. Its structure and reactivity are influenced by the substitution on the proline ring, which affects its role in various biochemical processes and synthetic applications.

Synthesis Analysis

The synthesis of related proline derivatives, such as (S)-1-fluorenylmethoxycarbonyl-4-azido-L-proline from (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline ethyl ester, involves steps like mesylation, azide displacement, hydrolysis, and condensation, achieving an overall yield of 62.3%. This process is advantageous due to its facile reaction conditions, convenient workup, and high yield (Sheng Chun-quan, 2004).

Molecular Structure Analysis

The molecular structure of proline derivatives can be manipulated to achieve different conformations. For instance, introducing a sterically demanding tert-butyl group at C-4 in prolines can significantly affect the pyrrolidine ring's puckering, demonstrating the substantial impact of substituents on molecular conformation (A. Koskinen et al., 2005).

Chemical Reactions and Properties

Derivatives of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline can undergo various chemical reactions, offering a pathway to synthesize complex molecules. For example, the enolization and alkylation of specific proline derivatives allow the synthesis of β-alkylproline derivatives, demonstrating the versatile reactivity of these compounds (Raman K. Sharma & W. Lubell, 1996).

Physical Properties Analysis

The physical properties, including crystal structures of tert-butyloxycarbonyl derivatives, reveal insights into their extended conformation, which contrasts with previously suggested folded conformations. This understanding is crucial for designing compounds with desired physical and chemical properties (R. E. Marsh et al., 1977).

Chemical Properties Analysis

The chemical properties of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline derivatives are influenced by their specific structural features. For instance, the introduction of a perfluoro-tert-butyl group can affect the amino acid's conformational preferences and its reactivity in peptide synthesis, indicating the profound impact of chemical modifications on the properties of proline derivatives (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of this compound have been used in the synthesis of peptide drugs (Sheng, 2004). The molecule has shown utility in generating various enantiomerically pure compounds, which are integral in the pharmaceutical industry for creating drugs with specific active properties (Moreno-Vargas et al., 2004).

Catalysts in Chemical Reactions

The compound has also demonstrated importance in catalysis. Research has shown that certain derivatives exhibit greater catalytic activity than their parent compounds, significantly enhancing the efficiency of certain chemical reactions, such as α-aminoxylation, O-nitroso-aldol/Michael, and Mannich reactions (Hayashi et al., 2004). This highlights the compound's role in improving reaction conditions and yields in synthetic chemistry.

Structural and Conformational Studies

The compound and its derivatives have been studied for their structural and conformational properties, which are vital in understanding their role in biological systems and their potential applications in drug design and other areas of molecular science. For instance, the motional restrictions of the proline pyrrolidine ring, a feature of these compounds, play a significant role in inducing turns in peptides and proteins, influencing their structural and functional properties (Koskinen et al., 2005).

Novelty in Organic Chemistry

The versatility of (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline in organic synthesis is not limited to pharmaceuticals but extends to the creation of novel organic compounds. Its derivatives have been utilized in the synthesis of diverse compounds with potential applications in various fields, including medicinal chemistry and material science (Qiu & Qing, 2004).

properties

IUPAC Name

(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBNVGMWMAGJM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444463
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid

CAS RN

174060-99-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.